molecular formula C8H5ClF4 B3029368 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene CAS No. 634151-25-0

1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B3029368
CAS No.: 634151-25-0
M. Wt: 212.57
InChI Key: UNZBMTCZGLEHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4. This compound is characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves the chloromethylation of 3-fluoro-5-(trifluoromethyl)benzene. One common method includes the reaction of 3-fluoro-5-(trifluoromethyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.

Major Products:

    Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated drugs with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene is primarily determined by its functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The compound’s interactions with molecular targets and pathways depend on the specific derivatives formed and their intended applications.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-3-(trifluoromethyl)benzene
  • 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
  • 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene

Comparison: 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring. This arrangement influences the compound’s reactivity and physicochemical properties, making it distinct from other similar compounds. The presence of the fluoro group at the 3-position and the trifluoromethyl group at the 5-position enhances the compound’s electron-withdrawing effects, impacting its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

1-(chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZBMTCZGLEHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659328
Record name 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634151-25-0
Record name 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.